2-Cyclopropyl-6-neopentylpyrimidin-4-ol
Overview
Description
2-Cyclopropyl-6-neopentylpyrimidin-4-ol is a chemical compound belonging to the class of pyrimidine derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. Its unique structure makes it a valuable candidate for various research applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-neopentylpyrimidin-4-ol typically involves the following steps:
Formation of Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-keto esters.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or Simmons-Smith reagent.
Introduction of Neopentyl Group: The neopentyl group can be introduced through a nucleophilic substitution reaction using neopentyl halides.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-6-neopentylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.
Substitution: Neopentyl halides, aprotic solvents, and suitable bases.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyrimidines or other derivatives.
Scientific Research Applications
2-Cyclopropyl-6-neopentylpyrimidin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used to investigate biological processes and pathways, particularly those involving pyrimidine metabolism.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: The compound can be utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Cyclopropyl-6-neopentylpyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to downstream effects on cellular processes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-Cyclopropyl-6-neopentylpyrimidin-4-ol can be compared with other pyrimidine derivatives, such as:
2-Cyclopropyl-6-methylpyrimidin-4-ol
2-Cyclopropyl-6-ethylpyrimidin-4-ol
2-Cyclopropyl-6-isopropylpyrimidin-4-ol
These compounds share a similar core structure but differ in the substituents attached to the pyrimidinone ring. The presence of the neopentyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
Properties
IUPAC Name |
2-cyclopropyl-4-(2,2-dimethylpropyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)7-9-6-10(15)14-11(13-9)8-4-5-8/h6,8H,4-5,7H2,1-3H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKUQHQGUGGLRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC(=O)NC(=N1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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